2,2,2-Trifluoro-N-(pyridazin-3-ylmethyl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(pyridazin-3-ylmethyl)acetamide is a fluorinated organic compound with the molecular formula C7H6F3N3O. This compound is characterized by the presence of a trifluoromethyl group attached to an acetamide moiety, which is further linked to a pyridazinylmethyl group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(pyridazin-3-ylmethyl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with pyridazin-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(pyridazin-3-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
2,2,2-Trifluoro-N-(pyridazin-3-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(pyridazin-3-ylmethyl)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoromethyl and acetamide groups.
2,2,2-Trifluoro-N-methylacetamide: Contains a methyl group instead of the pyridazinylmethyl group.
2,2,2-Trifluoro-N-(pyrazin-2-ylmethyl)acetamide: Similar structure but with a pyrazinylmethyl group.
Uniqueness
2,2,2-Trifluoro-N-(pyridazin-3-ylmethyl)acetamide is unique due to the presence of the pyridazinylmethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C7H6F3N3O |
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Molecular Weight |
205.14 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(pyridazin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)6(14)11-4-5-2-1-3-12-13-5/h1-3H,4H2,(H,11,14) |
InChI Key |
SIWFMVVTRSIHJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)CNC(=O)C(F)(F)F |
Origin of Product |
United States |
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